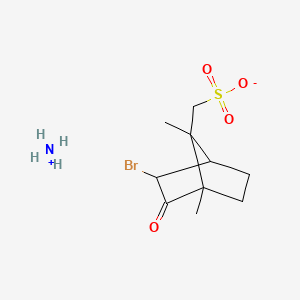

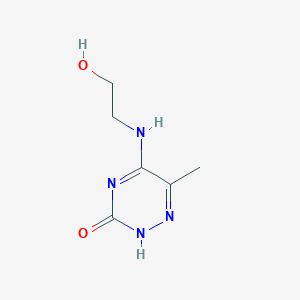

![molecular formula C11H11ClN4O B7757399 5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B7757399.png)

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” is a derivative of the triazine class . Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, with the parent molecules’ molecular formula being (CH2)3(NH)3 . The triazines have a six-membered cyclohexane-like ring but with three carbons replaced by nitrogens .

Synthesis Analysis

The synthesis of similar triazine derivatives has been reported in the literature. For instance, 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione and 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione were synthesized by the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis .Molecular Structure Analysis

The molecular structure of similar triazine derivatives has been analyzed using various techniques. For example, the structure of 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione was verified by 2D-NMR measurements . A single-crystal X-ray diffraction experiment indicated that the compound crystallized from a CH3OH/CH2Cl2 diffusion solvent system in a monoclinic space group P21/c .Chemical Reactions Analysis

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reactivity of the triazine skeleton decreases with the increasing distance of the sulfonamide group, i.e., with the increasing number of CH2 groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazine derivatives have been analyzed using various techniques. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR have been used to analyze the properties of similar compounds .Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” is not available, it’s important to note that many triazine derivatives have shown remarkable antitumor activities . Therefore, handling such compounds should be done with caution, following appropriate safety guidelines.

Zukünftige Richtungen

Triazine derivatives, both uncondensed and hetero-fused, have shown remarkable antitumor activities and some of them have reached clinical development . Therefore, the future direction for “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” could potentially involve further exploration of its antitumor activities and potential for clinical development.

Eigenschaften

IUPAC Name |

5-[(2-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-7-10(14-11(17)16-15-7)13-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXFIAKJDWERHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

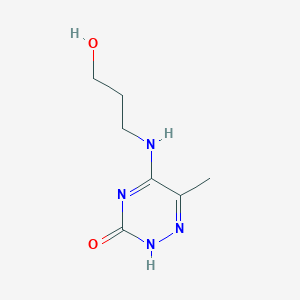

![2,4-dibromo-6-{(E)-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7757341.png)

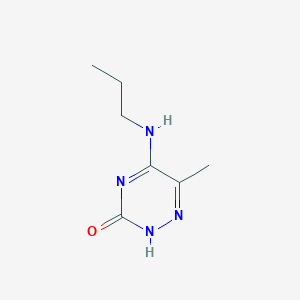

![2,4-dibromo-6-[(E)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B7757352.png)

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B7757361.png)

![5-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7757377.png)

![5-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7757379.png)

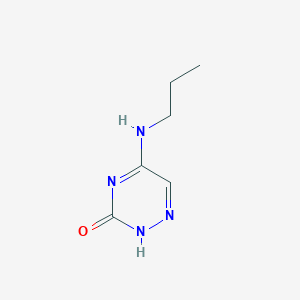

![5-(2-Chloro-benzylamino)-2H-[1,2,4]triazin-3-one](/img/structure/B7757406.png)